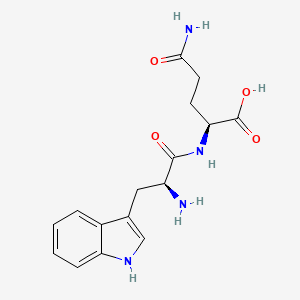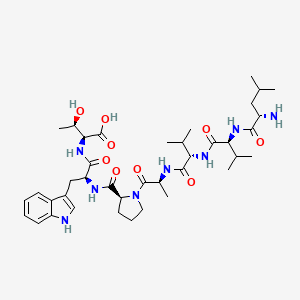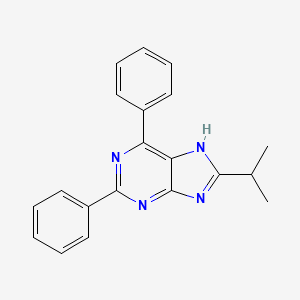
8-isopropyl-2,6-diphenyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LUF-5956 is a small molecular drug that belongs to the class of spiroindolones. This compound has shown significant potential in the treatment of malaria, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of LUF-5956 involves several steps, starting with the preparation of the spiroindolone core. The synthetic route typically includes the following steps:
Formation of the spiroindolone core: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired pharmacological properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial production methods for LUF-5956 would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing technologies .
Chemical Reactions Analysis
LUF-5956 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LUF-5956 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
LUF-5956 has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of spiroindolone chemistry and its reactivity.
Biology: It is used in the study of malaria parasites and their resistance mechanisms.
Medicine: It is being investigated as a potential treatment for malaria and other parasitic diseases.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of LUF-5956 involves the inhibition of a specific enzyme in the malaria parasite, which is essential for its survival. This enzyme is part of a molecular pathway that is critical for the parasite’s energy production and replication. By inhibiting this enzyme, LUF-5956 effectively kills the parasite and prevents the progression of the disease .
Comparison with Similar Compounds
LUF-5956 can be compared with other spiroindolone compounds, such as LUF-5834 and LUF-5835. These compounds share a similar core structure but differ in their substituents and pharmacological properties. LUF-5956 is unique in its high potency and selectivity for the malaria parasite, making it a promising candidate for further development .
Similar Compounds
- LUF-5834
- LUF-5835
- Other spiroindolone derivatives
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2,6-diphenyl-8-propan-2-yl-7H-purine |
InChI |
InChI=1S/C20H18N4/c1-13(2)18-22-17-16(14-9-5-3-6-10-14)21-19(24-20(17)23-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,21,22,23,24) |
InChI Key |
WOKKQPCDRVUEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=NC(=NC(=C2N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)
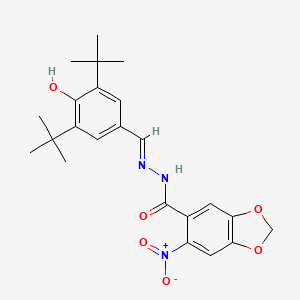
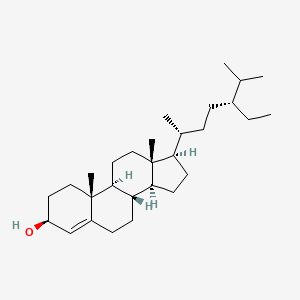
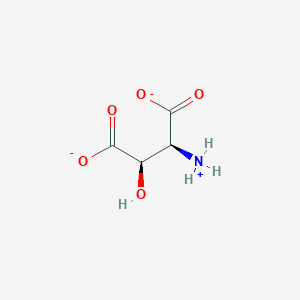
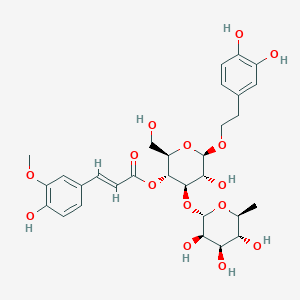

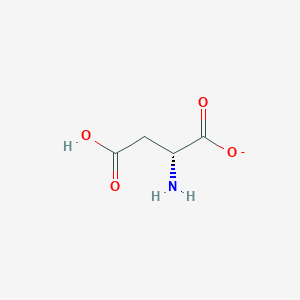
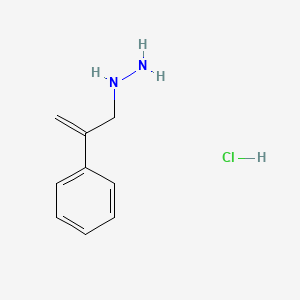
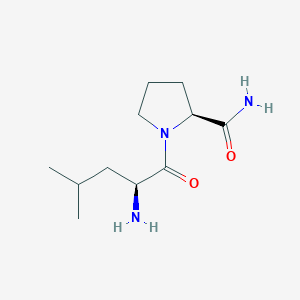
![2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
